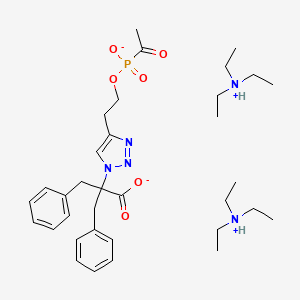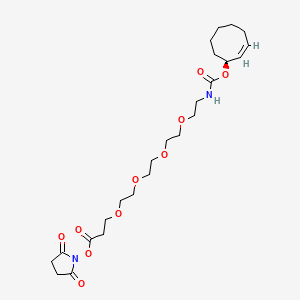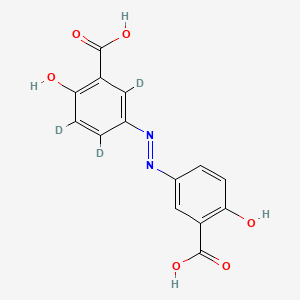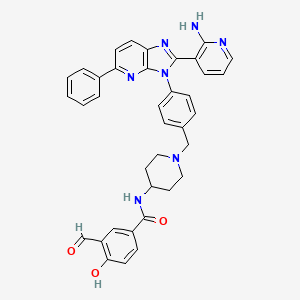
Akt1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Akt1 plays a crucial role in the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell survival, growth, proliferation, metabolism, and angiogenesis . Inhibition of Akt1 has been shown to effectively reduce tumor growth in cancer cells, making Akt1-IN-3 a promising compound for anticancer drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Akt1-IN-3 involves multiple steps, including the synthesis of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route includes the following steps:
Formation of Intermediate A: Reacting a substituted benzene derivative with a suitable halogenating agent under controlled conditions.
Formation of Intermediate B: Coupling Intermediate A with a heterocyclic amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Final Product Formation: Reacting Intermediate B with a specific aldehyde or ketone under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to ensure consistent product quality and yield. Purification steps such as recrystallization, chromatography, and distillation are also crucial in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions: Akt1-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, or halides in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
Akt1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/Akt/mTOR signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of Akt1 inhibition on cell survival, proliferation, and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit Akt1 and reduce tumor growth in cancer cells.
Industry: Utilized in drug discovery and development programs to identify and optimize new Akt1 inhibitors for therapeutic use
Mécanisme D'action
Akt1-IN-3 exerts its effects by specifically binding to the active site of Akt1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival, growth, and proliferation. The molecular targets and pathways involved include the PI3K/Akt/mTOR signaling pathway, where this compound disrupts the phosphorylation events necessary for the activation of this pathway .
Comparaison Avec Des Composés Similaires
Akt1-IN-3 can be compared with other similar compounds, such as:
CCT128930: An ATP-competitive inhibitor of Akt2, which also shows activity against Akt1.
GDC-0068: A pan-Akt inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3).
Uniqueness of this compound: this compound is unique due to its high specificity for Akt1, making it a valuable tool for studying the specific role of Akt1 in various cellular processes and for developing targeted anticancer therapies .
Propriétés
Formule moléculaire |
C37H33N7O3 |
|---|---|
Poids moléculaire |
623.7 g/mol |
Nom IUPAC |
N-[1-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]-3-formyl-4-hydroxybenzamide |
InChI |
InChI=1S/C37H33N7O3/c38-34-30(7-4-18-39-34)35-42-32-14-13-31(25-5-2-1-3-6-25)41-36(32)44(35)29-11-8-24(9-12-29)22-43-19-16-28(17-20-43)40-37(47)26-10-15-33(46)27(21-26)23-45/h1-15,18,21,23,28,46H,16-17,19-20,22H2,(H2,38,39)(H,40,47) |
Clé InChI |
FJJSWSKNHIPLCK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)O)C=O)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


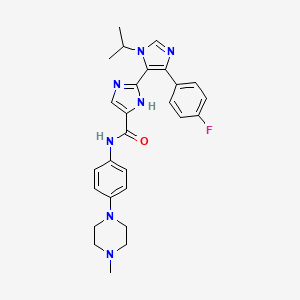
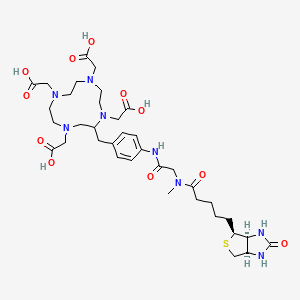

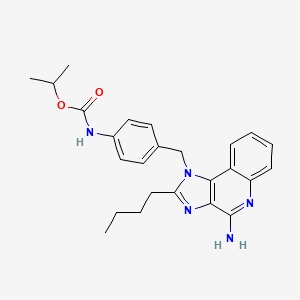
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
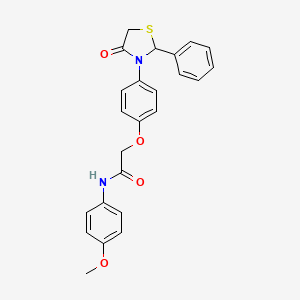
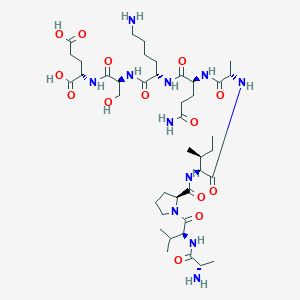
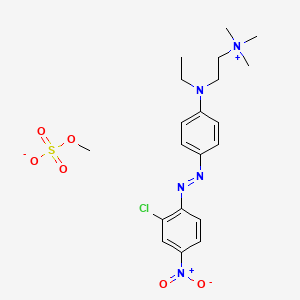

![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
